1-Chloro-4-[2-[2-(2-ethoxyphenoxy)ethoxy]ethoxy]-2,3-dimethylbenzene
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Overview
Description
1-Chloro-4-[2-[2-(2-ethoxyphenoxy)ethoxy]ethoxy]-2,3-dimethylbenzene is an organic compound that belongs to the class of aromatic ethers. This compound is characterized by its complex structure, which includes a chloro-substituted benzene ring with multiple ethoxy and phenoxy groups. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-4-[2-[2-(2-ethoxyphenoxy)ethoxy]ethoxy]-2,3-dimethylbenzene typically involves multiple steps. One common method involves the reaction of 1-chloro-2,3-dimethylbenzene with ethoxyphenol in the presence of a base to form the intermediate product. This intermediate is then reacted with ethylene oxide under controlled conditions to introduce the ethoxy groups .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves the use of specialized reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified using techniques such as distillation and recrystallization .
Chemical Reactions Analysis
Types of Reactions
1-Chloro-4-[2-[2-(2-ethoxyphenoxy)ethoxy]ethoxy]-2,3-dimethylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other functional groups under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: Reduction can lead to the formation of hydroxy derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium carbonate are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzene derivatives, while oxidation and reduction reactions can produce quinones and hydroxy derivatives, respectively .
Scientific Research Applications
1-Chloro-4-[2-[2-(2-ethoxyphenoxy)ethoxy]ethoxy]-2,3-dimethylbenzene is used in several scientific research fields:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Chloro-4-[2-[2-(2-ethoxyphenoxy)ethoxy]ethoxy]-2,3-dimethylbenzene involves its interaction with specific molecular targets. The compound can bind to certain enzymes or receptors, leading to changes in their activity. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 1-Chloro-4-[2-(2-ethoxyphenoxy)ethoxy]benzene
- 1-Chloro-4-[2-(2-ethoxyphenoxy)ethoxy]-2-ethylbenzene
Uniqueness
1-Chloro-4-[2-[2-(2-ethoxyphenoxy)ethoxy]ethoxy]-2,3-dimethylbenzene is unique due to its specific substitution pattern and the presence of multiple ethoxy and phenoxy groups. This structural complexity imparts distinct chemical and physical properties, making it valuable for various research applications .
Properties
IUPAC Name |
1-chloro-4-[2-[2-(2-ethoxyphenoxy)ethoxy]ethoxy]-2,3-dimethylbenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25ClO4/c1-4-23-19-7-5-6-8-20(19)25-14-12-22-11-13-24-18-10-9-17(21)15(2)16(18)3/h5-10H,4,11-14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBHRZWFBFQSSMV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1OCCOCCOC2=C(C(=C(C=C2)Cl)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25ClO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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